4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with an ethoxy group at the para position, linked via an ethyl chain to an indole ring. The indole is further functionalized with a thioether group connected to a 2-oxoethyl moiety bearing a 6-methylbenzo[d]thiazol-2-ylamine substituent. This structure integrates multiple pharmacophoric elements:
- Benzothiazole: Known for kinase inhibition and DNA interaction .
- Indole: Enhances π-π stacking and hydrophobic interactions with biological targets .
- Thioether linkage: Improves metabolic stability compared to ether or triazole linkers .
- Ethoxybenzamide: Modulates solubility and electronic properties for optimized binding .
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S2/c1-3-36-21-11-9-20(10-12-21)28(35)30-14-15-33-17-26(22-6-4-5-7-24(22)33)37-18-27(34)32-29-31-23-13-8-19(2)16-25(23)38-29/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,35)(H,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPXJOSFSJDGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.
Biological Activity
4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An ethoxy group ,
- A benzamide moiety ,
- A benzo[d]thiazole core.
This structural composition is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death through the activation of the p53 pathway, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
- Inhibition of Tumor Growth : Research indicates that benzothiazole derivatives exhibit significant anticancer properties, affecting various tumor cell lines by inhibiting proliferation and inducing cytotoxic effects .
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated antimicrobial properties against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have highlighted the effectiveness of benzothiazole derivatives, including this compound:
- Study on Anticancer Properties : A study evaluated various benzothiazole derivatives for their cytotoxic effects on human breast cancer cells. Results indicated that compounds similar to 4-ethoxy-N-(...)-benzamide exhibited significant growth inhibition at nanomolar concentrations .
- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of benzothiazole derivatives against Sclerotinia sclerotiorum and other pathogens. The results showed that these compounds could effectively reduce pathogen viability, suggesting their potential as agricultural fungicides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Linker Flexibility : The target compound’s thioethyl-indole linker distinguishes it from triazole-linked analogs (e.g., ), which may enhance lipophilicity and reduce hydrogen-bonding interactions. This could improve blood-brain barrier penetration for neurodegenerative targets .
Ethoxybenzamide vs. Methoxy/Sulfonamide : Compared to urease inhibitors with methoxyphenethyl-sulfonamide groups , the ethoxy group in the target compound may reduce polarity, balancing solubility and membrane permeability.
Indole vs. Triazole/Naphthalimide : The indole core in the target compound supports π-π interactions absent in triazole or naphthalimide-based compounds (e.g., ), favoring interactions with aromatic residues in enzyme active sites.
Computational Insights
- Molecular Similarity : Using Tanimoto/Dice metrics (e.g., ), the target compound would cluster with benzothiazole-containing kinase inhibitors (Tanimoto score >0.7) but diverge from triazole-based antidiabetic agents (Tanimoto score <0.5).
- Docking Studies : The indole-thioether chain may adopt a bent conformation, positioning the 6-methylbenzo[d]thiazol-2-yl group into hydrophobic pockets of kinases (e.g., EGFR or CDK2), as seen in related benzamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
